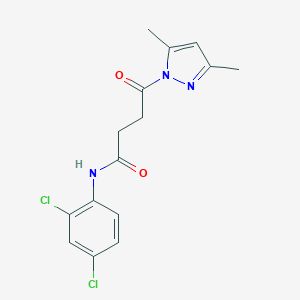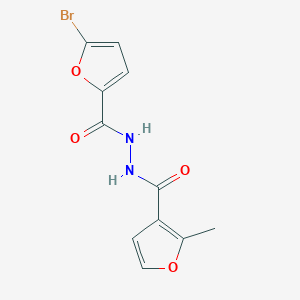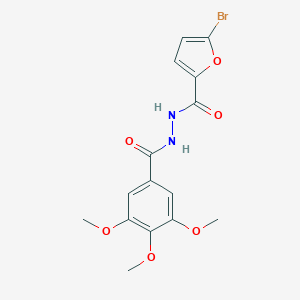![molecular formula C17H20N4O6 B322788 2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is a chemical compound with the molecular formula C17H20N4O6 and a molecular weight of 376.4 g/mol. This compound is characterized by the presence of two furan rings attached to a pentanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide typically involves the reaction of 2-methylfuran-3-carboxylic acid with pentanedihydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger quantities of reagents and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Substituted hydrazides
Scientific Research Applications
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis[(2-methoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis[(2-ethoxybenzylidene)pentanedihydrazide
- N’~1~,N’~5~-bis[(2-(benzyloxy)benzylidene)pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(2-methylfuran-3-yl)carbonyl]pentanedihydrazide is unique due to the presence of furan rings, which impart distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-N//',5-N//'-bis(2-methylfuran-3-carbonyl)pentanedihydrazide |
InChI |
InChI=1S/C17H20N4O6/c1-10-12(6-8-26-10)16(24)20-18-14(22)4-3-5-15(23)19-21-17(25)13-7-9-27-11(13)2/h6-9H,3-5H2,1-2H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
KSDKFNZKNOAGOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=C(OC=C2)C |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)CCCC(=O)NNC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322706.png)
![N-({4-[(phenylcarbamoyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B322708.png)
![N-acetyl-4-[(9-anthrylmethylene)amino]benzenesulfonamide](/img/structure/B322711.png)
![N-(2,4-dichlorophenyl)-4-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322712.png)
![N-(3,4-dimethylphenyl)-4-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B322714.png)
![N-(3,4-dimethylphenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322715.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide](/img/structure/B322717.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322718.png)
![4-{2-[(5-bromothien-2-yl)methylene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322719.png)
![N-(2,4-dichlorophenyl)-4-[2-({5-nitro-2-furyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B322720.png)



![5-bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B322731.png)
